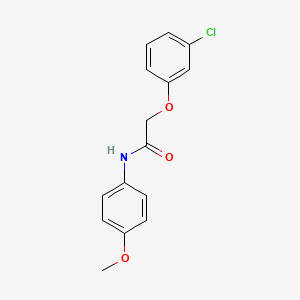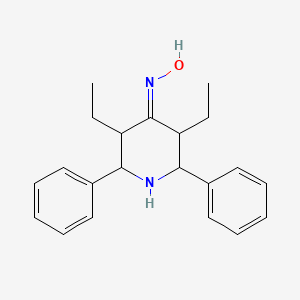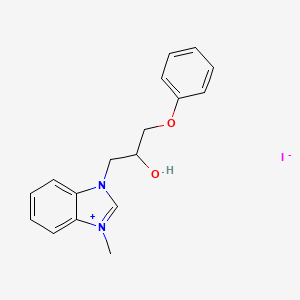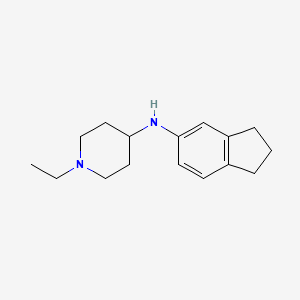
4-(1-pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine, commonly known as QNB, is a chemical compound that has gained attention in the scientific community due to its unique properties. QNB belongs to the class of piperidine derivatives, which are known to have a wide range of biological activities.
科学的研究の応用
QNB has been extensively studied for its potential use in various scientific research applications. One of the primary uses of QNB is in the field of neuroscience, where it is used as a tool to study the function of the muscarinic acetylcholine receptor. QNB is a potent antagonist of this receptor, and its binding to the receptor can be used to investigate the role of muscarinic receptors in various physiological processes.
作用機序
QNB acts as a competitive antagonist of the muscarinic acetylcholine receptor. It binds to the receptor and prevents acetylcholine from binding, thereby blocking the downstream signaling pathways that are activated by the receptor. This results in a range of physiological effects, including decreased heart rate, decreased gastrointestinal motility, and decreased salivation.
Biochemical and Physiological Effects:
QNB has been shown to have a range of biochemical and physiological effects. In addition to its role as a muscarinic receptor antagonist, QNB has been found to inhibit the reuptake of norepinephrine and dopamine, which can lead to increased levels of these neurotransmitters in the brain. QNB has also been shown to have antipsychotic effects and may have potential as a treatment for schizophrenia.
実験室実験の利点と制限
QNB has several advantages as a tool for scientific research. It is a potent and selective antagonist of the muscarinic receptor, which makes it a valuable tool for investigating the role of this receptor in various physiological processes. QNB is also relatively stable and easy to synthesize, which makes it accessible to a wide range of researchers. However, there are also limitations to the use of QNB in lab experiments. Its potency and selectivity can make it difficult to interpret the results of experiments, and its effects on other neurotransmitter systems can complicate the interpretation of data.
将来の方向性
There are several areas of future research that could be pursued with QNB. One potential area of research is the development of new drugs that target the muscarinic receptor. QNB could be used as a starting point for the development of new compounds that have improved potency, selectivity, and pharmacokinetic properties. Another area of research is the investigation of the role of QNB in other physiological processes, such as inflammation and immune function. Finally, QNB could be used as a tool to investigate the role of the muscarinic receptor in various disease states, such as Alzheimer's disease and Parkinson's disease.
合成法
The synthesis of QNB involves the reaction of 4-piperidone with 5-chloroquinoxaline in the presence of a reducing agent, such as sodium borohydride. This reaction results in the formation of the intermediate product, 4-(1-pyrrolidinylcarbonyl)-1-(5-chloroquinoxalinylmethyl)piperidine, which is then treated with sodium hydroxide to yield QNB.
特性
IUPAC Name |
pyrrolidin-1-yl-[1-[1-(quinoxalin-5-ylmethyl)piperidin-4-yl]piperidin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33N5O/c30-24(29-12-1-2-13-29)19-6-16-28(17-7-19)21-8-14-27(15-9-21)18-20-4-3-5-22-23(20)26-11-10-25-22/h3-5,10-11,19,21H,1-2,6-9,12-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBULXJYPTDATCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2CCN(CC2)C3CCN(CC3)CC4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Pyrrolidinylcarbonyl)-1'-(5-quinoxalinylmethyl)-1,4'-bipiperidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-(4-ethyl-1,3-thiazol-2-yl)ethyl]-1-[2-(3-fluorophenyl)ethyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5110863.png)
![3-(1,3-benzodioxol-5-yl)-5-(1-cyclohexen-1-ylacetyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5110872.png)



![N-({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methyl-2-(methylthio)benzamide](/img/structure/B5110899.png)
![5-(3,4-dimethoxyphenyl)-N-(2-phenylethyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5110904.png)
![N-[2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-1-piperidinecarboxamide](/img/structure/B5110907.png)


![2-(4-chlorophenoxy)-N-{2-[(3-methylbenzyl)thio]ethyl}acetamide](/img/structure/B5110912.png)
![N-{2-[4-allyl-5-({2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-2-fluorobenzamide](/img/structure/B5110914.png)
![7-fluoro-3-methyl-N-{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]ethyl}-1-benzofuran-2-carboxamide](/img/structure/B5110929.png)
![N~2~-[(4-chlorophenyl)sulfonyl]-N~1~-(2-methoxybenzyl)-N~2~-(4-methylphenyl)glycinamide](/img/structure/B5110961.png)